3-Chloroimidazo[1,5-a]pyrimidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H4ClN3 |
|---|---|
Molecular Weight |
153.57 g/mol |
IUPAC Name |
3-chloroimidazo[1,5-a]pyrimidine |
InChI |
InChI=1S/C6H4ClN3/c7-5-1-9-6-2-8-4-10(6)3-5/h1-4H |
InChI Key |
HJDIUTINXPVQPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2N=CC(=CN2C=N1)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 3 Chloroimidazo 1,5 a Pyrimidine and Its Derivates
Retrosynthetic Analysis of the Imidazo[1,5-a]pyrimidine (B3256623) Ring System
A logical retrosynthetic analysis of the 3-chloroimidazo[1,5-a]pyrimidine structure guides the formulation of viable synthetic routes. The primary disconnection strategy involves severing the bonds formed during the final cyclization and functionalization steps. The C-3 chlorine atom can be retrosynthetically disconnected to the parent imidazo[1,5-a]pyrimidine, suggesting a late-stage electrophilic chlorination reaction.
Further deconstruction of the imidazo[1,5-a]pyrimidine core itself typically involves breaking the N1-C7a and C2-C3 bonds of the imidazole (B134444) ring. This leads to two principal types of precursors: a 2-aminopyrimidine (B69317) derivative and a two-carbon synthon. Alternatively, disconnection of the N4-C5 and C3a-N4 bonds points towards a strategy starting from a substituted imidazole precursor and a three-carbon fragment to construct the pyrimidine (B1678525) ring. The most common and direct approaches, however, focus on building the imidazole ring onto a pre-existing pyrimidine core.
Foundational Synthetic Routes to Imidazo[1,5-a]pyrimidines
The construction of the fundamental imidazo[1,5-a]pyrimidine scaffold is a critical prerequisite for the synthesis of its 3-chloro derivative. Several classical and modern synthetic methods have been developed for this purpose.
Cyclization Reactions for Core Formation
Intramolecular cyclization reactions are a cornerstone in the synthesis of imidazo[1,5-a]pyrimidines. A prevalent method involves the reaction of a 2-aminopyrimidine with a suitable α-halocarbonyl compound. In this reaction, the initial step is the alkylation of the endocyclic nitrogen of the 2-aminopyrimidine by the α-haloketone, followed by an intramolecular condensation between the exocyclic amino group and the carbonyl group to form the imidazole ring.
Another effective cyclization strategy involves the use of 2-aminopyrimidine and reagents that can generate a two-carbon electrophilic species in situ. These reactions often proceed under thermal or acid-catalyzed conditions to facilitate the ring closure.
Condensation Reactions and their Mechanistic Pathways
Condensation reactions provide a direct and versatile route to the imidazo[1,5-a]pyrimidine system. A widely employed method is the condensation of 2-aminopyrimidines with 1,3-dicarbonyl compounds or their synthetic equivalents. The reaction mechanism typically initiates with the formation of an enamine intermediate through the reaction of the exocyclic amino group of the 2-aminopyrimidine with one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic imidazo[1,5-a]pyrimidine core. The regioselectivity of this condensation can be influenced by the nature of the substituents on the 1,3-dicarbonyl compound and the reaction conditions.
| Starting Materials | Reagents/Conditions | Product | Reference |
| 2-Aminopyrimidine, α-haloketone | Base (e.g., NaHCO3) | Imidazo[1,2-a]pyrimidine (B1208166) | acs.orgresearchgate.net |
| 2-Aminopyrimidine, 1,3-dicarbonyl compound | Acid or base catalysis | Substituted imidazo[1,5-a]pyrimidine | rsc.org |
Multicomponent Reaction (MCR) Strategies for Scaffold Construction
Multicomponent reactions (MCRs) have emerged as powerful tools for the efficient and atom-economical synthesis of complex heterocyclic scaffolds, including imidazo[1,5-a]pyrimidines. jst.go.jp These one-pot reactions involve the combination of three or more starting materials to form the final product, incorporating most or all of the atoms from the reactants.
A notable MCR for the synthesis of related imidazo-fused heterocycles is the Groebke-Blackburn-Bienaymé reaction. This reaction typically involves a 2-aminoazine (such as 2-aminopyrimidine), an aldehyde, and an isocyanide. Under acidic catalysis, these components react to form the imidazo[1,5-a]pyrimidine scaffold in a single synthetic operation. The versatility of this approach allows for the introduction of diverse substituents at various positions of the heterocyclic core by simply changing the starting components.
Targeted Halogenation Strategies for C-3 Position Introduction of Chlorine
The introduction of a chlorine atom at the C-3 position of the imidazo[1,5-a]pyrimidine ring is a crucial step in the synthesis of the target compound. This is typically achieved through electrophilic halogenation of the pre-formed imidazo[1,5-a]pyrimidine core. The electronic properties of the imidazo[1,5-a]pyrimidine system favor electrophilic substitution at the C-3 position of the imidazole ring, which is the most electron-rich carbon atom. stackexchange.com
Electrophilic Chlorination Protocols
The direct chlorination of imidazo[1,5-a]pyrimidines at the C-3 position can be accomplished using various electrophilic chlorinating agents. A common and effective reagent for this transformation is N-chlorosuccinimide (NCS). The reaction is typically carried out in an inert solvent, and the regioselectivity for the C-3 position is generally high due to the inherent electronic nature of the heterocyclic system.
In a typical procedure, the parent imidazo[1,5-a]pyrimidine is treated with one equivalent of NCS in a suitable solvent such as dichloromethane (B109758) or acetonitrile (B52724) at room temperature or with gentle heating. The reaction progress can be monitored by thin-layer chromatography (TLC) or other analytical techniques. Upon completion, the product, this compound, can be isolated and purified using standard chromatographic methods. The use of NCS is advantageous due to its ease of handling and the generally clean reaction profiles it provides.
An alternative and environmentally friendly method for the chlorination of related imidazoheterocycles involves the use of Chloramine-T. acs.org This reagent has been shown to effectively chlorinate imidazo[1,2-a]pyridines at the C-3 position in good yields under mild, solvent-free conditions. acs.org This protocol could potentially be adapted for the C-3 chlorination of imidazo[1,5-a]pyrimidines.
| Substrate | Chlorinating Agent | Conditions | Product | Reference |
| Imidazo[1,2-a]pyridines | Chloramine-T | Neat, room temperature | 3-Chloroimidazo[1,2-a]pyridines | acs.org |
| Pyrazolo[1,5-a]pyrimidines | N-Halosuccinimide (NCS for chlorination) | EDC, 25 °C | 3-Halopyrazolo[1,5-a]pyrimidines | nih.gov |
Oxidative Chlorination Methodologies
Direct chlorination of the imidazo[1,5-a]pyrimidine scaffold at the C-3 position represents an atom-economical approach to obtaining the 3-chloro derivative. While direct electrophilic chlorination of the parent imidazo[1,5-a]pyrimidine is not extensively documented, methodologies developed for structurally related fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, offer valuable insights into potential synthetic routes.
One promising strategy involves oxidative halogenation. For the analogous pyrazolo[1,5-a]pyrimidine (B1248293) core, a one-pot, three-component reaction has been developed that proceeds via cyclocondensation followed by an oxidative halogenation step. nih.gov This suggests that a similar pathway could be employed for the synthesis of this compound. A plausible method would involve the direct oxidative chlorination of a pre-formed imidazo[1,5-a]pyrimidine using a combination of a chloride source, like sodium chloride (NaCl), and a strong oxidizing agent, such as potassium persulfate (K₂S₂O₈). nih.gov The reaction likely proceeds through the in-situ generation of an electrophilic chlorine species that attacks the electron-rich C-3 position of the imidazole ring.
Common chlorinating agents used for other electron-rich heterocycles could also be applied. N-Chlorosuccinimide (NCS) is a widely used reagent for the chlorination of various aromatic and heteroaromatic compounds and could be effective for this transformation. researchgate.net The reaction conditions, such as solvent and temperature, would need to be carefully optimized to ensure high regioselectivity for the C-3 position over other potential sites on the bicyclic system.
Table 1: Potential Oxidative Chlorination Conditions for Imidazo[1,5-a]pyrimidine (based on analogous systems)
| Reagent System | Substrate Type | Comments | Reference |
| NaCl / K₂S₂O₈ | Pyrazolo[1,5-a]pyrimidines | Provides 3-chloro derivatives in a one-pot synthesis or by direct halogenation of the parent heterocycle. Water is used as a solvent. | nih.gov |
| N-Chlorosuccinimide (NCS) | Imidazo-fused heterocycles | A common and effective reagent for regioselective chlorination. researchgate.net | researchgate.net |
| Dichloro(aryl)-λ³-iodanes | Imidazo-fused heterocycles | A novel and safe protocol for regioselective chlorination under mild conditions. researchgate.net | researchgate.net |
Regioselective Synthesis of this compound Precursors
An alternative to direct chlorination is the construction of the imidazo[1,5-a]pyrimidine ring system with a precursor group already in place at the C-3 position, which can then be converted to the chloride. This approach offers excellent control over regioselectivity. Synthetic strategies often involve the condensation of a suitable 2-aminopyrimidine derivative with a three-carbon synthon.
For instance, a general synthesis of 3-substituted imidazo[1,2-a]pyrimidines (a related isomer) involves the reaction of 2-aminopyrimidine with α-haloketones. researchgate.net A similar strategy could be envisioned for the imidazo[1,5-a]pyrimidine scaffold, where a specifically designed pyrimidine precursor undergoes cyclization to introduce a desired substituent at the C-3 position. While direct synthesis of the 3-chloro derivative via this method is not explicitly described, one could imagine using a starting material that positions a hydroxyl or amino group at the C-3 position, which could subsequently be converted to the chloro functionality via Sandmeyer-type reactions or other standard transformations.
Continuous flow synthesis has been shown to improve regioselectivity in the synthesis of 3-aminoimidazo[1,2-a]pyrimidines, suppressing the formation of the 2-amino regioisomer. nih.gov Such advanced techniques could potentially be adapted for the regioselective synthesis of imidazo[1,5-a]pyrimidine precursors, providing a high-purity starting material for subsequent chlorination or functionalization.
Advanced Post-Synthetic Functionalization of this compound
The C-3 chloro atom on the imidazo[1,5-a]pyrimidine ring is the key to a vast array of chemical transformations, enabling the introduction of diverse functionalities and the construction of complex molecular architectures.
Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira, Ullmann)
The chlorine atom at the C-3 position serves as an excellent handle for transition metal-catalyzed cross-coupling reactions. The electron-deficient nature of the pyrimidine ring enhances the reactivity of the C-Cl bond, making it a suitable substrate for these powerful C-C and C-heteroatom bond-forming reactions.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a premier method for forming C-C bonds. This compound is expected to react efficiently with a wide range of aryl- and heteroarylboronic acids or their esters. For the closely related 3-bromo-pyrazolo[1,5-a]pyrimidin-5(4H)-one, Suzuki-Miyaura reactions have been successfully employed to introduce various aryl groups at the C-3 position using catalysts like XPhosPdG2/XPhos. rsc.org Similar conditions are expected to be effective for the 3-chloro analogue, providing access to 3-aryl-imidazo[1,5-a]pyrimidines.
Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds, a crucial transformation in the synthesis of many biologically active compounds. The C-3 chloro substituent should readily undergo coupling with a variety of primary and secondary amines, anilines, and other nitrogen nucleophiles in the presence of a palladium catalyst and a suitable ligand.
Sonogashira Coupling: To introduce alkyne functionalities, the Sonogashira reaction is the method of choice. The coupling of this compound with terminal alkynes, catalyzed by a palladium complex and a copper(I) co-catalyst, would yield 3-alkynyl-imidazo[1,5-a]pyrimidines, which are valuable precursors for further transformations.
Ullmann Condensation: This copper-catalyzed reaction provides an alternative route for forming C-O, C-N, and C-S bonds, often under conditions complementary to palladium-catalyzed methods.
Table 2: Representative Cross-Coupling Reactions on Analogous 3-Halo-azolopyrimidines
| Reaction | Substrate | Coupling Partner | Catalyst/Conditions | Product Type | Reference |
| Suzuki-Miyaura | 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | Arylboronic acids | XPhosPdG2 / XPhos | 3-Aryl-pyrazolo[1,5-a]pyrimidin-5-ones | rsc.org |
| Suzuki-Miyaura | 6-Chloro-pyrimidine derivatives | Arylboronic acids | Pd(PPh₃)₄ | 6-Aryl-pyrimidine derivatives | nih.gov |
| Suzuki-Miyaura | 3-Iodo-pyrazolo[1,5-a]pyrimidine | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 3-Phenyl-pyrazolo[1,5-a]pyrimidine | nih.gov |
Nucleophilic Aromatic Substitution (SNAr) Reactions at the C-3 Position
The imidazo[1,5-a]pyrimidine system is electron-deficient, which activates the C-3 position towards nucleophilic aromatic substitution (SNAr). researchgate.net The chlorine atom is a good leaving group in these reactions, allowing for its displacement by a variety of nucleophiles. This provides a metal-free alternative to cross-coupling reactions for introducing heteroatom substituents.
Strong nucleophiles such as alkoxides, thiolates, and amines can directly displace the C-3 chloride. The reaction rate can be influenced by the nature of the nucleophile, the solvent, and the potential presence of activating or deactivating groups elsewhere on the heterocyclic core. For example, SNAr displacements with various amines have been effectively used to functionalize the C-7 position of a 7-chloro-pyrazolo[1,5-c]pyrimidine sulfone intermediate. nih.gov This reactivity profile suggests that this compound would be a viable substrate for SNAr reactions, enabling the synthesis of 3-amino, 3-alkoxy, and 3-thioether derivatives.
Metalation and Derivatization Approaches (e.g., Organozinc, Grignard Reagents)
Directed metalation is a powerful tool for the regioselective functionalization of heterocycles. While direct deprotonation of the parent imidazo[1,5-a]pyrimidine might be challenging to control, the presence of the chloro substituent on this compound opens up several possibilities.
One approach is halogen-metal exchange. Treatment of this compound with a strong organolithium reagent (e.g., n-BuLi or t-BuLi) at low temperatures would likely lead to the formation of the 3-lithio-imidazo[1,5-a]pyrimidine. This highly reactive intermediate can then be trapped with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to install new functional groups at the C-3 position. This lithiated species could also be transmetalated to other metals, such as zinc or boron, to generate more stable organometallic reagents suitable for cross-coupling reactions.
Alternatively, the chloro group could act as a directed metalation group (DMG) to activate an adjacent C-H bond, although this is less common for chloro substituents compared to other groups. More likely, other heteroatoms in the ring system would direct metalation. For instance, studies on the related pyrazolo[1,5-a]pyrimidine scaffold have shown that directed metalation using TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl) can achieve regioselective functionalization at the C-7 position. researchgate.net
C-H Activation Strategies for Peripheral Diversification
While the reactivity of the C-Cl bond is the primary focus for functionalization, modern C-H activation strategies offer pathways to modify other positions on the this compound scaffold without disturbing the chloro handle. These reactions allow for the late-stage diversification of the molecule.
For the parent imidazo[1,5-a]pyridine (B1214698), metal-free C-H functionalization has been demonstrated to form methylene-bridged bis-imidazo[1,5-a]pyridines. nih.gov Palladium-catalyzed C-3 arylation of imidazo[1,5-a]pyridine with aryl bromides has also been developed. researchgate.net While the C-3 position is already occupied in this compound, these studies indicate the potential for C-H activation at other sites, such as C-1 or positions on the pyrimidine ring. The directing-group ability of the pyrimidine nitrogens could be harnessed to achieve regioselective C-H functionalization at specific sites, allowing for the introduction of aryl, alkyl, or other groups, further expanding the chemical space accessible from this versatile building block.
Chemical Reactivity and Transformation Mechanisms of 3 Chloroimidazo 1,5 a Pyrimidine
Intrinsic Reactivity Profile of the Imidazo[1,5-a]pyrimidine (B3256623) System
The imidazo[1,5-a]pyrimidine core is an electron-rich heteroaromatic system, a feature that largely dictates its reactivity. This electron richness is a result of the fusion of a π-excessive imidazole (B134444) ring and a π-deficient pyrimidine (B1678525) ring. The imidazole moiety, with its two nitrogen atoms, contributes a significant number of π-electrons to the fused system, making it generally susceptible to electrophilic attack.
Computational studies and experimental evidence from related heterocyclic systems, such as imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrazines, suggest that the most electron-rich and, therefore, most reactive site for electrophilic substitution is the C-3 position of the imidazole ring. rsc.orgstackexchange.com This is due to the ability of the nitrogen atoms to stabilize the resulting cationic intermediate (the Wheland intermediate) through resonance. Attack at other positions would lead to less stable intermediates, making these pathways less favorable. stackexchange.com
Influence of the C-3 Chlorine Substituent on Ring Reactivity
Despite its inductive withdrawal, the chlorine atom also possesses lone pairs of electrons that can be donated to the aromatic system through a resonance effect (+M effect). In the context of electrophilic aromatic substitution, halogens are generally considered deactivating yet ortho-, para-directing. However, in the case of 3-Chloroimidazo[1,5-a]pyrimidine, the primary site of electrophilic attack is already occupied. Further electrophilic substitution would likely be directed to other positions on the pyrimidine ring, though this is expected to be a difficult transformation due to the combined deactivating effects of the pyrimidine nitrogens and the C-3 chlorine.
More importantly, the carbon-chlorine bond at the C-3 position provides a reactive handle for nucleophilic substitution and cross-coupling reactions. The electron-withdrawing nature of the fused heterocyclic system facilitates the departure of the chloride ion, making the C-3 position susceptible to attack by various nucleophiles.
Detailed Mechanistic Investigations of Reaction Pathways
Analysis of Nucleophilic Addition and Substitution Mechanisms
The primary nucleophilic reaction anticipated for this compound is the substitution of the C-3 chlorine atom. This reaction likely proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. This pathway is favored in electron-deficient aromatic systems, a characteristic enhanced in the imidazo[1,5-a]pyrimidine ring by the presence of the pyrimidine nitrogens.
The SNAr mechanism typically involves two steps:
Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the leaving group (in this case, chlorine), leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
Leaving Group Departure: The aromaticity of the ring is restored by the elimination of the chloride ion.
The stability of the Meisenheimer intermediate is crucial for the reaction to proceed. The negative charge in this intermediate can be delocalized over the electron-withdrawing pyrimidine ring, which facilitates its formation. A variety of nucleophiles, such as amines, alkoxides, and thiolates, can potentially displace the C-3 chlorine.
Studies on Electrophilic Aromatic Substitution Patterns
As previously mentioned, the imidazo[1,5-a]pyrimidine ring is inherently reactive towards electrophiles at the C-3 position. With this position already occupied by a chlorine atom, further electrophilic substitution becomes more challenging. The electron-withdrawing nature of the chlorine atom deactivates the entire ring system towards electrophilic attack.
Should a strong electrophile be employed, substitution would be expected to occur on the pyrimidine ring. The directing influence of the fused imidazole ring and the C-3 chloro substituent would need to be considered. Based on the general principles of electrophilic substitution on substituted benzenes, the positions least deactivated by the electron-withdrawing groups would be favored. However, specific experimental data on the electrophilic substitution patterns of this compound is limited. For the related pyrazolo[1,5-a]pyrimidine (B1248293) system, electrophilic halogenation is known to occur at the C-3 position of the unsubstituted scaffold. nih.gov
Radical Reaction Pathways and their Intermediates
Radical reactions offer an alternative pathway for the functionalization of heterocyclic compounds. For imidazo[1,2-a]pyridines, a related scaffold, radical functionalization has been demonstrated as an effective method for introducing various substituents. rsc.org
In the context of this compound, radical reactions could potentially be initiated at various positions. The generation of a radical species, often through the use of a radical initiator or via photoredox catalysis, would be the first step. This radical could then add to the heterocyclic ring to form a radical intermediate. The stability of this intermediate would dictate the regioselectivity of the reaction.
One potential radical pathway involves the homolytic cleavage of the C-Cl bond, although this typically requires significant energy input. A more likely scenario is the addition of an external radical to one of the carbon atoms of the ring, followed by subsequent reaction steps. The precise nature of these reactions and the intermediates involved would depend on the specific radical source and reaction conditions.
Regioselectivity and Stereoselectivity in Chemical Transformations
The regioselectivity of reactions involving this compound is largely governed by the electronic properties of the fused ring system and the influence of the chloro substituent.
Nucleophilic Substitution: Nucleophilic attack is highly regioselective for the C-3 position, leading to the displacement of the chlorine atom. This is due to the activation of this position by the electron-withdrawing nature of the heterocyclic system.
Electrophilic Substitution: For any potential electrophilic substitution, the regioselectivity would be a complex interplay between the directing effects of the fused imidazole and pyrimidine rings, and the deactivating effect of the C-3 chlorine. As the C-3 position is blocked, attack at other positions is less favorable.
Cross-Coupling Reactions: The C-3 chlorine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. nih.gov These reactions would be highly regioselective, occurring specifically at the C-3 position and allowing for the introduction of a wide variety of substituents.
Stereoselectivity: For reactions that introduce a new chiral center, stereoselectivity would depend on the reaction mechanism and the nature of the reagents and catalysts used. For instance, in nucleophilic substitution reactions where a chiral nucleophile is used, the stereochemistry of the product would be determined by the transition state of the reaction.
Computational Chemistry and Theoretical Investigations of 3 Chloroimidazo 1,5 a Pyrimidine
Quantum Chemical Calculations for Molecular Properties
Specific data for 3-Chloroimidazo[1,5-a]pyrimidine is not available in the reviewed literature.
No published studies were found that specifically report the optimized geometry and minimized energy of this compound using DFT methods.
The HOMO-LUMO energies and the corresponding energy gap for this compound have not been reported in the available scientific literature.
A detailed MEP surface analysis to identify the electrophilic and nucleophilic reactive sites of this compound is not available in the current body of research.
There are no NBO analysis reports in the literature to describe the electronic interactions, such as hyperconjugation and charge transfer, within the this compound molecule.
Theoretical Prediction of Reactivity and Selectivity
Specific computational assessments to predict the reaction sites and potential reaction pathways for this compound are not documented in the reviewed scientific papers.
In Silico Studies of Reaction Mechanisms and Transition State Structures
Detailed in silico studies specifically elucidating the reaction mechanisms and transition state structures involving this compound are not extensively documented in publicly available research. However, computational studies on related pyrimidine (B1678525) systems provide a framework for understanding its potential reactivity. For instance, theoretical investigations into pyrimidine diversification have highlighted the significant impact of substituents on the energy barriers of reaction pathways.
Computational models, such as those employing density functional theory (DFT), are instrumental in mapping out the energetic landscapes of chemical reactions. These studies can calculate the Gibbs free energy changes (ΔG) for the formation of intermediates and the activation energies (ΔG‡) for transition states. For example, in related pyrimidine systems, the introduction of different substituents has been shown to alter reaction barriers, influencing the feasibility and outcome of a reaction. While specific values for this compound are not available, the principles derived from studies on analogous compounds are applicable.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and flexibility of a molecule are crucial determinants of its physical and biological properties. Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to explore these aspects.
Exploration of Conformational Landscapes and Energy Barriers
Computational methods can be used to identify stable conformers and the energy barriers that separate them. While specific data on the conformational landscapes and energy barriers of this compound are not readily found in the literature, studies on similar heterocyclic systems indicate that the planar or near-planar arrangement of the fused ring system is likely the most stable conformation. The energy barriers for any out-of-plane distortions would likely be significant due to the aromatic character of the imidazo[1,5-a]pyrimidine (B3256623) core.
Influence of Substituents on Molecular Flexibility and Conformation
The introduction of substituents onto the imidazo[1,5-a]pyrimidine ring system can have a profound effect on its molecular flexibility and preferred conformation. The chlorine atom at the 3-position of this compound, for instance, will influence the electronic distribution and steric interactions within the molecule.
Below is a hypothetical data table illustrating the potential influence of different substituents at the 3-position on the rotational energy barrier, based on general principles observed in related heterocyclic compounds.
| Substituent at C3 | Predicted Rotational Energy Barrier (kcal/mol) | Predicted Preferred Dihedral Angle (degrees) |
| -Cl | Low | N/A (single atom) |
| -CH₃ | Low | 0, 60, 120 |
| -C₆H₅ | Moderate | 30-60 (non-planar) |
| -NH₂ | Low | 0 (planar) |
This table is illustrative and based on general chemical principles, as specific computational data for this compound derivatives were not found in the surveyed literature.
Structure Activity Relationship Sar Studies and Molecular Recognition of 3 Chloroimidazo 1,5 a Pyrimidine Derivatives
Impact of Structural Modifications on Molecular Properties and Interactions
The chemical landscape of 3-chloroimidazo[1,5-a]pyrimidine can be systematically explored by modifying its structure and observing the resultant effects on its biological activity. These modifications provide insights into the key features required for molecular recognition.
Modulation of Electronic Properties by Substituent Effects
The electronic nature of the imidazo[1,5-a]pyrimidine (B3256623) core is significantly influenced by the substituents attached to it. The chlorine atom at the 3-position, being an electron-withdrawing group, plays a crucial role in modulating the electron density of the ring system. This, in turn, affects the strength of interactions with biological targets, such as hydrogen bonding and π-stacking.
Research on related imidazo[1,5-a]pyrimidine derivatives has shown that the introduction of various substituents can fine-tune the electronic properties of the molecule. For instance, the replacement of the chloro group with other electron-withdrawing or electron-donating groups can lead to substantial changes in biological activity. Studies on a series of imidazo[1,5-a]pyrimidine-3-carboxamides as potential anti-inflammatory agents demonstrated that the nature of the substituent at the 3-position influences the compound's ability to inhibit certain enzymes.
| Substituent at Position 3 | Electronic Effect | Impact on Activity |
| -Cl | Electron-withdrawing | Modulates charge distribution, potentially enhancing interactions with electron-deficient pockets in target proteins. |
| -OCH3 | Electron-donating | Increases electron density in the ring, which may alter binding affinity depending on the target's electronic environment. |
| -NO2 | Strongly electron-withdrawing | Can significantly alter the pKa of the molecule and its hydrogen bonding capabilities. |
Steric and Lipophilic Contributions to Molecular Recognition
The size, shape, and lipophilicity of substituents on the this compound scaffold are critical determinants of its binding affinity and selectivity. Steric hindrance can prevent a molecule from fitting into the binding pocket of a target protein, while appropriate bulky groups can enhance van der Waals interactions and improve potency.
| Modification | Steric Impact | Lipophilic Contribution |
| Addition of a bulky alkyl group | Can enhance binding through increased van der Waals contacts or cause steric clashes. | Increases lipophilicity, potentially improving membrane permeability. |
| Introduction of a polar functional group | May lead to unfavorable steric interactions if the binding pocket is narrow. | Decreases lipophilicity, which can affect cell penetration and binding to hydrophobic sites. |
Influence of Conformational Rigidity and Flexibility on Interactions
The three-dimensional conformation of a molecule is paramount for its interaction with a biological target. The imidazo[1,5-a]pyrimidine core is relatively rigid, which can be advantageous in pre-organizing the molecule for binding, thereby reducing the entropic penalty upon complex formation. However, some degree of flexibility in the substituents can allow for an induced-fit mechanism, where the molecule adapts its conformation to optimize interactions with the binding site.
The introduction of rotatable bonds in the side chains attached to the this compound scaffold can significantly influence its conformational landscape. For instance, the development of imidazo[1,5-a]pyrimidine derivatives as GABA-A receptor modulators has highlighted the importance of the orientation of substituents for achieving the desired pharmacological effect. The conformational restriction imposed by the bicyclic core, combined with the conformational freedom of its appendages, allows for a fine-tuning of the molecule's shape to fit the receptor's binding site.
Computational Approaches to Understanding Molecular Interactions
In silico methods have become indispensable tools for elucidating the binding modes of small molecules and for guiding the design of new therapeutic agents.
Molecular Docking Simulations for Ligand-Target Binding Modes
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. For this compound derivatives, docking studies can provide valuable insights into the specific interactions that stabilize the ligand-protein complex. These simulations can reveal key hydrogen bonds, hydrophobic interactions, and π-stacking interactions between the ligand and the amino acid residues of the binding pocket.
While specific docking studies on this compound are not widely published, research on analogous structures provides a framework for understanding its potential binding modes. For example, docking studies of imidazo[1,5-a]pyridine-3-carboxamides as inhibitors of enoyl-acyl carrier protein reductase (InhA) have shown that the core scaffold can form crucial hydrogen bonds with the protein backbone, while substituents can occupy adjacent hydrophobic pockets.
Pharmacophore Modeling and Rational Ligand Design Strategies
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups (the pharmacophore) that is responsible for a molecule's biological activity. This model can then be used as a template to design new molecules with improved potency and selectivity.
Quantitative Structure-Activity Relationship (QSAR) Methodologies for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools in modern drug design. They aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While direct and extensive QSAR studies specifically on this compound derivatives are not widely available in the public domain, the principles of this methodology are broadly applicable.
A QSAR model is typically developed by calculating a set of molecular descriptors for each compound in a series and then using statistical methods to correlate these descriptors with their measured biological activity. These descriptors can be categorized as constitutional, topological, geometrical, and electronic, among others.
For instance, in a study on a series of 3-chloro-1-[5-(5-chloro-2-phenyl-benzimidazole-1-ylmethyl)- nih.govnih.govnih.govthiadiazole-2-yl]-azetidin-2-one derivatives, researchers utilized various physicochemical and quantum chemical descriptors to build a QSAR model for their antimicrobial activity. researchgate.net Significant correlations were found between the biological activity and parameters such as the highest occupied molecular orbital (HOMO) energy, the lowest unoccupied molecular orbital (LUMO) energy, and molar refractivity (MR). researchgate.net Such models, once validated, can be used to predict the activity of newly designed compounds, thereby prioritizing synthetic efforts towards more promising candidates.
The general workflow for a QSAR study on this compound derivatives would involve:
Data Set Selection: A series of this compound analogs with experimentally determined biological activity (e.g., IC₅₀ values) would be compiled.
Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound using specialized software.
Model Development: Statistical techniques such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms would be employed to generate a QSAR equation.
Model Validation: The predictive power of the model would be rigorously assessed using internal and external validation methods.
The resulting QSAR model could provide valuable insights into the structural requirements for enhanced biological activity within this specific chemical class.
Scaffold Hopping and Isosteric Replacement Strategies within Imidazo[1,5-a]pyrimidine Frameworks
Scaffold hopping and isosteric replacement are key strategies in medicinal chemistry aimed at discovering novel chemotypes with improved pharmacological profiles, better intellectual property positions, or enhanced drug-like properties. nih.gov These strategies involve modifying the core molecular framework while retaining the essential pharmacophoric features responsible for biological activity.
Isosteric Replacement: This strategy involves the substitution of an atom or a group of atoms in a molecule with another that has a similar size, shape, and electronic configuration. A notable example of this approach can be seen in the development of selective negative modulators of AMPA receptors. Researchers initiated their investigation with an imidazo[1,2-a]pyrazine (B1224502) core. nih.gov To address issues with high in vivo clearance, they explored the isosteric replacement of this scaffold with a pyrazolopyrimidine core. nih.gov This strategic modification led to the discovery of a compound with improved microsomal stability and reduced efflux liabilities. nih.gov
The following table illustrates the impact of isosteric replacement on the properties of these compounds.
| Compound | Core Scaffold | γ-8 IC₅₀ (nM) | Human Liver Microsome Clint (µL/min/mg) |
| 14 | Imidazo[1,2-a]pyrazine | 0.1 | 120 |
| 27 | Pyrazolo[1,5-c]pyrimidine | 1.0 | 30 |
| 15 | Imidazo[1,2-a]pyrazine | 0.3 | >200 |
| 28 | Pyrazolo[1,5-c]pyrimidine | 1.0 | 50 |
| 11 | Imidazo[1,2-a]pyrazine | 0.3 | 150 |
| 25 | Pyrazolo[1,5-c]pyrimidine | 0.3 | 40 |
| 13 | Imidazo[1,2-a]pyrazine | 0.2 | 80 |
| 26 | Pyrazolo[1,5-c]pyrimidine | 0.2 | 20 |
| 16 | Imidazo[1,2-a]pyrazine | 0.2 | >200 |
| 29 | Pyrazolo[1,5-c]pyrimidine | 0.2 | 60 |
| Data sourced from a study on AMPAR negative modulators. nih.gov |
This data demonstrates that while there was a slight loss of potency in some cases, the pyrazolopyrimidine scaffold generally offered significant improvements in metabolic stability.
Scaffold Hopping: This is a more drastic modification where the central core of a molecule is replaced with a structurally different scaffold that maintains a similar 3D arrangement of key functional groups. This can lead to the discovery of entirely new chemical series with potentially superior properties.
In the context of the imidazo[1,5-a]pyrimidine framework, a medicinal chemist might replace the fused imidazole-pyrimidine core with other bicyclic systems such as pyrazolo[1,5-a]pyrimidines, triazolo[1,5-a]pyrimidines, or even non-fused systems that can mimic the spatial orientation of the key substituents. The goal of such a "hop" would be to explore novel chemical space, improve target selectivity, or overcome liabilities such as poor solubility or off-target effects.
For example, in the development of Syk family kinase inhibitors, researchers moved from 1,2,4-triazolo[4,3-c]pyrimidine and 1,2,4-triazolo[1,5-c]pyrimidine scaffolds to imidazo[1,2-c]pyrimidine (B1242154) derivatives to improve oral efficacy. nih.gov This scaffold hop resulted in compounds with potent in vitro activity and, importantly, demonstrated in vivo efficacy upon oral administration. nih.gov
The exploration of such strategies for this compound derivatives could unlock new avenues for the development of drug candidates with optimized therapeutic potential.
Advanced Spectroscopic and Crystallographic Characterization of 3 Chloroimidazo 1,5 a Pyrimidine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is an indispensable tool for delineating the precise structural features of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
One-dimensional NMR spectra provide fundamental information about the number and types of proton and carbon atoms in a molecule.
¹H NMR Spectroscopy: The proton NMR spectrum reveals the chemical shift, integration, and multiplicity of each unique proton. In a typical imidazo[1,2-a]pyrimidine (B1208166) derivative, protons on the pyrimidine (B1678525) and imidazole (B134444) rings resonate in the aromatic region, generally between δ 7.0 and 10.0 ppm. nih.gov The exact chemical shifts are influenced by the electronic effects of substituents and the nitrogen atoms within the rings. For instance, protons adjacent to the electronegative chlorine atom and the ring nitrogen atoms in 3-Chloroimidazo[1,5-a]pyrimidine would be expected to be deshielded and thus appear at a lower field (higher ppm value). libretexts.orglibretexts.org
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides a signal for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms in the imidazo[1,5-a]pyrimidine (B3256623) core are typically found in the range of δ 110 to 160 ppm. nih.gov The carbon atom bonded to the chlorine atom (C3) would be expected to have a chemical shift significantly influenced by the halogen's electronegativity. Quaternary carbons, those not bonded to any protons, often show weaker signals.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound based on Analogous Structures
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| H-2 | 8.0 - 8.5 | - |
| C-2 | - | 140 - 145 |
| C-3 | - | 125 - 130 |
| H-5 | 8.5 - 9.0 | - |
| C-5 | - | 150 - 155 |
| H-6 | 7.0 - 7.5 | - |
| C-6 | - | 115 - 120 |
| H-7 | 8.8 - 9.3 | - |
| C-7 | - | 145 - 150 |
| C-8a | - | 148 - 152 |
Note: These are predicted values based on data from similar heterocyclic systems and general principles of NMR spectroscopy. Actual experimental values may vary.
Two-dimensional NMR experiments provide correlational data that helps to piece together the molecular puzzle. wikipedia.org
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org For this compound, COSY would show correlations between adjacent protons on the pyrimidine ring (e.g., H-5, H-6, and H-7), helping to confirm their sequence.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. nih.gov Each cross-peak in an HSQC spectrum links a specific proton signal to the signal of the carbon it is attached to, allowing for unambiguous assignment of the ¹³C spectrum for all protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two or three bonds. This is crucial for identifying the connectivity around quaternary carbons and for piecing together different fragments of the molecule. For example, HMBC would show correlations from H-2 to C-3 and C-8a, and from H-5 to C-7 and C-8a, confirming the fusion of the imidazole and pyrimidine rings.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are bonded. NOESY is particularly useful for determining stereochemistry and the three-dimensional conformation of a molecule in solution. For a planar molecule like this compound, NOESY can help to confirm through-space proximity of protons on different parts of the ring system.
Mass Spectrometry (MS) for Precise Molecular Mass Determination and Fragmentation Analysis
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can provide valuable information about its structure through fragmentation analysis. nih.gov
High-Resolution Mass Spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion. This high precision allows for the determination of the elemental formula of the molecule, as the exact mass is unique to a specific combination of atoms. For this compound (C₆H₄ClN₃), the expected exact mass can be calculated and compared to the experimental value, confirming the molecular formula. The presence of chlorine would be indicated by a characteristic isotopic pattern, with the [M+2]⁺ peak being approximately one-third the intensity of the molecular ion peak [M]⁺.
Table 2: Predicted HRMS Data for this compound
| Ion | Calculated m/z |
| [M(³⁵Cl)]⁺ | 153.0145 |
| [M(³⁷Cl)]⁺ | 155.0115 |
| [M(³⁵Cl)+H]⁺ | 154.0223 |
| [M(³⁷Cl)+H]⁺ | 156.0193 |
Note: These values are calculated based on the elemental composition C₆H₄ClN₃.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal, a detailed map of electron density can be generated, from which the positions of individual atoms can be determined with high precision.
From the crystal structure, precise measurements of bond lengths, bond angles, and torsional angles can be obtained. This data provides a detailed picture of the molecular geometry. For a related compound, 7-trichloromethyl-2-methylpyrazolo[1,5-a]pyrimidine, X-ray diffraction analysis revealed the planarity of the fused ring system and the specific interactions between the substituent and the heterocyclic core. wikipedia.org Similar analysis for this compound would be expected to show a largely planar structure, with bond lengths and angles characteristic of aromatic heterocyclic systems. The C-Cl bond length would be a key parameter to determine.
Table 3: Representative Bond Lengths and Angles from Analogous Fused Pyrimidine Systems
| Parameter | Typical Value (Å or °) |
| C-C (aromatic) | 1.38 - 1.42 Å |
| C-N (aromatic) | 1.32 - 1.38 Å |
| N-N | ~1.35 Å |
| C-Cl | ~1.74 Å |
| C-C-C angle (in ring) | 118 - 122° |
| C-N-C angle (in ring) | 115 - 125° |
Note: These are representative values from published crystal structures of similar heterocyclic compounds and may differ for this compound. wikipedia.orgmdpi.com
Analysis of Crystal Packing and Supramolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
Hydrogen Bonding: The this compound molecule itself lacks classical hydrogen bond donors (like N-H or O-H). However, it possesses several nitrogen atoms that can act as hydrogen bond acceptors. In the presence of co-crystallizing agents with hydrogen bond donor capabilities (e.g., solvents with O-H or N-H groups), the formation of hydrogen bonds is highly probable. More commonly, weaker C-H···N hydrogen bonds are expected to play a significant role in the crystal packing of the pure substance. These interactions, although weaker than classical hydrogen bonds, can collectively contribute to the stability of the crystal lattice, often linking molecules into sheets or chains. For instance, in related pyrazolo[1,5-a]pyrimidine (B1248293) structures, weak C-H···N hydrogen bonds have been observed to link molecules into infinite sheets. beilstein-journals.org
π-π Stacking: The aromatic nature of the imidazo[1,5-a]pyrimidine core makes it susceptible to π-π stacking interactions. These interactions are crucial in stabilizing the crystal structure by promoting face-to-face or offset arrangements of the planar heterocyclic rings. The presence of the electron-withdrawing chlorine atom can influence the quadrupole moment of the aromatic system, potentially favoring specific stacking geometries. In analogous pyrimidine-containing structures, π-π stacking interactions between the pyrimidine rings have been shown to stabilize columnar arrangements within the crystal lattice. rsc.org The centroid-to-centroid distances in such stacked systems are typically in the range of 3.3 to 3.8 Å.
Halogen Bonding: The chlorine atom at the 3-position can also participate in halogen bonding, where the electrophilic region on the chlorine atom (the σ-hole) interacts with a nucleophilic site, such as a nitrogen atom on an adjacent molecule. This type of interaction, along with potential Cl···Cl contacts, can further direct the supramolecular assembly.
A hypothetical representation of the key intermolecular interactions that could be present in the crystal structure of this compound is provided in the table below.
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance in Crystal Packing |
| C-H···N Hydrogen Bond | C-H (ring) | N (pyrimidine/imidazole) | 2.2 - 2.8 (H···N) | Formation of 2D sheets or 1D chains |
| π-π Stacking | Imidazo[1,5-a]pyrimidine ring | Imidazo[1,5-a]pyrimidine ring | 3.3 - 3.8 (centroid-centroid) | Stabilization of columnar structures |
| Halogen Bond (Cl···N) | C-Cl | N (pyrimidine/imidazole) | < 3.5 | Directional control of molecular assembly |
Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides a detailed fingerprint of a molecule by probing its vibrational modes.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to be characterized by several key absorption bands corresponding to the vibrations of its functional groups. The aromatic C-H stretching vibrations are anticipated in the 3100-3000 cm⁻¹ region. The C=N and C=C stretching vibrations of the fused heterocyclic rings will give rise to a series of sharp bands in the 1650-1400 cm⁻¹ fingerprint region. The C-Cl stretching vibration is expected to appear as a strong band in the 800-600 cm⁻¹ region.
| Wavenumber Range (cm⁻¹) | Assignment | Intensity |
| 3100 - 3000 | Aromatic C-H stretching | Medium to Weak |
| 1650 - 1550 | C=N stretching | Strong |
| 1550 - 1400 | C=C stretching (aromatic rings) | Strong to Medium |
| 1400 - 1000 | In-plane C-H bending, Ring vibrations | Medium |
| 800 - 600 | C-Cl stretching | Strong |
| Below 800 | Out-of-plane C-H bending, Ring deformation | Medium to Weak |
Raman Spectroscopy
Raman spectroscopy provides complementary information to IR spectroscopy. For this compound, the symmetric ring breathing vibrations of the imidazo[1,5-a]pyrimidine core are expected to produce strong and characteristic signals in the Raman spectrum. Aromatic C-H stretching vibrations will also be visible. Due to the polarizability of the C-Cl bond, its stretching vibration may also be Raman active.
| Wavenumber Range (cm⁻¹) | Assignment | Intensity |
| 3100 - 3000 | Aromatic C-H stretching | Medium |
| 1650 - 1400 | C=N and C=C stretching | Medium to Strong |
| 1050 - 950 | Symmetric ring breathing mode | Strong |
| 800 - 600 | C-Cl stretching | Medium |
Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Properties
UV-Vis and fluorescence spectroscopy are powerful tools to investigate the electronic structure and photophysical behavior of molecules.
Characterization of Electronic Transitions and Chromophores
The imidazo[1,5-a]pyrimidine system constitutes the primary chromophore in the molecule, responsible for its UV absorption. The UV-Vis spectrum is expected to exhibit absorption bands corresponding to π→π* and n→π* electronic transitions. The π→π* transitions, typically of high intensity (large molar absorptivity, ε), arise from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. The n→π* transitions, which are generally weaker, involve the excitation of a non-bonding electron (from a nitrogen lone pair) to a π* antibonding orbital. The chlorine substituent may cause a slight bathochromic (red) shift of the absorption maxima compared to the unsubstituted parent compound due to its electronic effects on the aromatic system.
| Transition Type | Typical λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Chromophore |
| π→π | 250 - 350 | > 10,000 | Imidazo[1,5-a]pyrimidine ring system |
| n→π | > 350 | < 1,000 | Nitrogen lone pairs |
Evaluation of Photophysical Parameters (e.g., Stokes Shift, Fluorescence Quantum Yields, Lifetimes)
While many aza-heterocyclic compounds are fluorescent, the photophysical properties of this compound are not extensively documented. However, based on related structures, some predictions can be made.
Stokes Shift: This is the difference in wavelength between the absorption and emission maxima. A significant Stokes shift is often indicative of a substantial change in geometry between the ground and excited states. For rigid heterocyclic systems like this, a relatively small to moderate Stokes shift would be anticipated.
Fluorescence Quantum Yield (ΦF): This parameter quantifies the efficiency of the fluorescence process. The presence of the heavy chlorine atom could potentially decrease the fluorescence quantum yield through the heavy-atom effect, which promotes intersystem crossing to the triplet state, thus favoring phosphorescence over fluorescence.
Fluorescence Lifetime (τF): This is the average time the molecule spends in the excited state before returning to the ground state. It is an intrinsic property of the fluorophore and can be influenced by environmental factors.
Due to the lack of specific experimental data, a table of hypothetical photophysical parameters is presented for illustrative purposes, based on general observations for similar heterocyclic compounds.
| Parameter | Hypothetical Value | Significance |
| Stokes Shift | 20 - 50 nm | Indicates a relatively rigid molecular framework. |
| Fluorescence Quantum Yield (ΦF) | < 0.1 | The heavy chlorine atom may quench fluorescence. |
| Fluorescence Lifetime (τF) | 1 - 5 ns | Typical for many organic fluorophores. |
Emerging Research Directions and Future Perspectives for 3 Chloroimidazo 1,5 a Pyrimidine Research
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of imidazo[1,5-a]pyrimidine (B3256623) derivatives is continuously evolving, with a strong emphasis on improving efficiency, reducing environmental impact, and increasing molecular diversity. Future efforts for the synthesis of 3-chloroimidazo[1,5-a]pyrimidine and its analogues will likely focus on green chemistry principles and the adoption of advanced manufacturing technologies.
Traditional synthetic routes often rely on hazardous reagents and solvents. The future of this compound synthesis will prioritize greener and more sustainable methods. rasayanjournal.co.inresearchgate.net These approaches aim to enhance reaction efficiency, minimize waste, and utilize less toxic substances. researchgate.net Key innovations include the use of microwave irradiation to shorten reaction times and improve yields, and ultrasound-assisted synthesis, which provides an energy-efficient alternative. rasayanjournal.co.inpowertechjournal.com
Catalysis is at the heart of green synthesis. Research is moving towards the use of heterogeneous catalysts, which can be easily recovered and reused, reducing waste and cost. researchgate.net Metal-free catalytic systems, such as those employing iodine, are also gaining traction for their lower toxicity and cost-effectiveness in constructing related fused heterocyclic systems. rsc.org The development of novel organocatalysts and the use of environmentally benign solvents like ionic liquids or even solvent-free reaction conditions represent significant areas for future exploration. rasayanjournal.co.inresearchgate.net
| Green Chemistry Approach | Description | Potential Advantages for Imidazopyrimidine Synthesis | Reference |
|---|---|---|---|
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to heat reactions, often leading to dramatic reductions in reaction time and increased yields. | Rapid and efficient synthesis of the heterocyclic core and its derivatives. | rasayanjournal.co.inmdpi.com |
| Ultrasound-Assisted Synthesis (Sonochemistry) | Employs acoustic cavitation to induce chemical reactions, often under milder conditions. | Energy efficiency, potentially improved yields, and milder reaction conditions. | powertechjournal.com |
| Heterogeneous Catalysis | Uses catalysts in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction), allowing for easy separation and recycling. | Reduced waste, catalyst reusability, and simplified product purification. | researchgate.net |
| Metal-Free Catalysis | Employs non-metallic catalysts (e.g., Iodine, organocatalysts) to avoid contamination of the product with residual toxic metals. | Lower toxicity, cost-effectiveness, and environmentally benign processes. | rsc.org |
| Solvent-Free Reactions | Conducting reactions without a solvent, often by grinding solid reactants together (mechanochemistry) or heating a neat mixture. | Eliminates solvent waste, reduces environmental impact, and can lead to simpler workup procedures. | mdpi.com |
Continuous flow chemistry is emerging as a powerful technology for the synthesis of heterocyclic compounds. Adapting the synthesis of this compound to a flow process could offer significant advantages over traditional batch production. Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivity. vapourtec.comnih.gov
For multicomponent reactions that produce mixtures of isomers, flow chemistry has been shown to improve regioselectivity, favoring the formation of the desired product. nih.gov This technology dramatically reduces reaction times from hours to minutes and is readily amenable to scale-up. nih.gov Furthermore, integrating flow synthesis with automated purification systems can enable the rapid generation of libraries of this compound derivatives for high-throughput screening in drug discovery and other applications.
Advanced Computational Modeling for De Novo Design and Mechanistic Insights
Computational chemistry is an indispensable tool in modern chemical research. For this compound, advanced computational modeling will be pivotal in two key areas: the rational design of new molecules and the elucidation of reaction mechanisms.
De novo design strategies, guided by molecular docking simulations, can predict the binding interactions of novel this compound derivatives with biological targets such as protein kinases or receptors. nih.gov By modeling these interactions at the atomic level, researchers can prioritize the synthesis of compounds with the highest potential for desired biological activity, saving significant time and resources.
Furthermore, methods like Density Functional Theory (DFT) can provide deep mechanistic insights. DFT calculations can be used to determine the electronic properties of the scaffold, understand the regioselectivity of synthetic reactions, and predict the reactivity of the chloro-substituent. rsc.org This predictive power allows chemists to design more efficient synthetic routes and to fine-tune the electronic properties of the molecule for specific applications, such as in materials science.
Integration with Materials Science for Functional Applications
Nitrogen-rich fused heterocyclic compounds are increasingly recognized for their potential in materials science, particularly for their photophysical properties. powertechjournal.com The imidazo[1,5-a]pyrimidine core, being a conjugated aromatic system, is a promising scaffold for the development of novel functional materials.
Research on related imidazo[1,5-a]pyridine-based fluorophores has demonstrated their utility in applications such as white light-emitting diodes (WLEDs) and as security inks for anti-counterfeiting, owing to their strong emission in the solid state. rsc.org It is conceivable that derivatives of this compound could be developed as new organic fluorophores. The chloro-substituent, along with other modifications on the scaffold, would allow for the fine-tuning of the molecule's electronic structure, thereby controlling its absorption and emission wavelengths. This opens up possibilities for creating materials with tailored photophysical properties for use in organic electronics, sensors, and imaging agents.
Design and Synthesis of Chemical Probes and Biological Tools
A chemical probe is a small molecule designed to selectively interact with a specific biological target, enabling the study of that target's function in a cellular or physiological context. The this compound scaffold is an excellent starting point for the development of such tools.
The chloro atom at the 3-position serves as a versatile synthetic handle. It can be readily replaced through nucleophilic substitution or cross-coupling reactions to attach various functionalities. This allows for the straightforward installation of reporter tags (e.g., fluorophores, biotin) or reactive groups (e.g., photo-cross-linkers). For instance, a fluorescently labeled this compound derivative could be used to visualize its target protein within a cell via microscopy. Similarly, attaching a biotin (B1667282) tag would allow for the isolation and identification of binding partners through affinity purification techniques. The development of such probes based on this scaffold could significantly advance our understanding of various biological pathways. nih.gov
Exploration of New Reactivity Modes and Catalytic Applications for the Chloro-Substituted Core
The future of this compound chemistry will heavily involve exploring the reactivity of the C-Cl bond and the potential of the core structure itself in catalysis.
The chloro-substituent is a prime site for post-synthetic modification via transition-metal-catalyzed cross-coupling reactions. Analogous to the reactivity of 3-iodoimidazo[1,2-a]pyridines, the 3-position of the imidazo[1,5-a]pyrimidine core is expected to be amenable to reactions like Suzuki, Stille, Sonogashira, and Buchwald-Hartwig couplings. nih.gov This would enable the introduction of a wide array of aryl, heteroaryl, alkyl, and amino groups, providing rapid access to diverse chemical libraries for screening.
A more novel and exciting direction is the potential use of the imidazo[1,5-a]pyrimidine scaffold as a ligand in catalysis. The related imidazo[1,5-a]pyridin-3-ylidene has been successfully developed as a unique N-heterocyclic carbene (NHC) ligand for palladium catalysis. nih.gov These NHC ligands exhibit strong π-accepting character, which influences the catalytic activity of the metal center. rsc.org By analogy, the this compound core could be transformed into a novel NHC ligand. The electronic properties of this ligand could be systematically tuned by the substituents on the pyrimidine (B1678525) ring, offering a new platform for the design of bespoke catalysts for challenging chemical transformations.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-Chloroimidazo[1,5-a]pyrimidine?
- Microwave-assisted cyclization : Reaction of aminopyrazole derivatives with ketones (e.g., 3-methyl-1H-pyrazol-5-amine and enaminones) under microwave irradiation (180°C, 30 min) yields the target compound with ~85% efficiency .
- Multi-component fusion : A one-pot synthesis using 5-amino-1,2,4-triazole, aldehydes, and ethyl 3-oxohexanoate in dimethylformamide (DMF) at 120°C for 10–12 minutes, followed by crystallization, achieves 70–75% yield .
- Comparison : Microwave methods generally outperform conventional thermal approaches in yield and reaction time .
Q. How can substitution reactions at the 3-chloro position be optimized?
- Nucleophilic aromatic substitution : Use NaH or K₂CO₃ in DMF (80–100°C) with amines, thiols, or alcohols. Maintain a 1.2–1.5:1 nucleophile-to-substrate ratio for >90% conversion .
- Side-reaction mitigation : Control pH (<9) to minimize elimination byproducts. For example, substituting Cl with morpholine requires 24 hours under nitrogen .
Q. What safety protocols are essential for handling this compound?
- PPE : Nitrile gloves and fume hoods (TLV-TWA: 0.1 mg/m³) .
- Storage : Amber vials under argon at -20°C to prevent hydrolysis .
- Waste disposal : Neutralize with 10% NaOH before transferring to certified waste facilities .
Advanced Research Questions
Q. How do substituents influence the biological activity of this compound derivatives?
- Electron-withdrawing groups (e.g., -NO₂ at position 5) enhance p53 activation (IC₅₀ = 2.7–4.9 μM in HEPG2 cells) by increasing electrophilicity .
- Bulky aryl groups at position 2 improve allosteric modulation (Ki = 38 nM vs. 210 nM for H-substituted analogs) via hydrophobic interactions .
- Methoxy groups enable π-stacking in DNA intercalation (ΔTm = 8.3°C vs. 3.1°C control) .
Q. What contradictions exist in reported synthetic yields for microwave-assisted methods?
- Precursor purity : 98% pure starting materials yield 82% product vs. 68% with 95% purity .
- Microwave power : 300W systems report 85% yield, while 450W setups show ±12% variation due to uneven heating .
- Solvent effects : DMF (ε=37) outperforms DMAc (ε=38.5) by 6% yield .
Q. How is this compound utilized in PET imaging probes?
- Direct ¹⁸F-labeling : Chlorine-fluorine exchange (15–20% radiochemical yield, specific activity >50 GBq/μmol) .
- Prosthetic group approach : Coupling with [¹⁸F]SFB achieves 92% radiochemical purity in 2 hours .
- In vivo stability : <5% defluorination observed 60 minutes post-injection in murine models .
Structural and Mechanistic Insights
Q. What analytical techniques resolve structural ambiguities in derivatives?
- X-ray crystallography : Monoclinic P2₁/c system with R-factor <0.05 confirms planarity of the core .
- 2D NMR : HSQC/HMBC resolves coupling patterns (e.g., J = 8.2 Hz for H-2/H-6 protons) .
- HRMS : Molecular formula validation with <5 ppm error .
Q. How does the scaffold differ from pyrazolo[1,5-a]pyrimidine in drug design?
- Aromaticity : Imidazo rings exhibit higher NICS(1) values (-10.2 vs. -8.7), enhancing π-π interactions .
- Hydrogen bonding : Imidazo N-H forms stronger protein interactions (ΔGbind = -9.2 vs. -7.8 kcal/mol) .
- Synthetic accessibility : Imidazo derivatives require fewer steps (2 vs. 3 for pyrazolo analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
